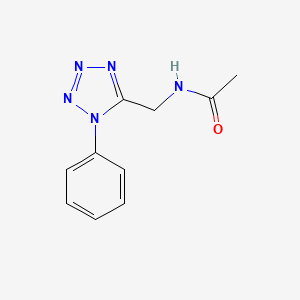

N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-8(16)11-7-10-12-13-14-15(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWIOHCDNWTALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide typically involves the reaction of 1-phenyl-1H-tetrazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen-containing heterocycles.

Scientific Research Applications

N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to biological targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Differences Among Analogous Compounds

Key Observations :

- Heterocycle Core : Pyrazole derivatives (e.g., ) exhibit lower acidity (pKa ~10–12) compared to tetrazoles, impacting their binding in biological systems.

- Substituent Effects : Bulky groups like naphthyloxy () enhance lipophilicity, while electron-withdrawing groups (e.g., ethoxy in ) modulate electronic properties.

Key Observations :

- Pyrazole derivatives () are synthesized via straightforward acetylation, yielding crystalline products (70% yield).

- Tetrazole-thioacetamide hybrids () require thiol-alkylation, which may involve harsher conditions (e.g., KOH/CH3I in acetone).

- Click chemistry () is prevalent for triazole-linked analogs but less common for tetrazoles.

Physicochemical and Spectral Properties

Table 3: Comparative Physicochemical Data

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, thus allowing it to interact with various biological targets. The structural uniqueness of this compound arises from the combination of the tetrazole moiety with an acetamide group, which enhances its potential pharmacological effects compared to other tetrazole derivatives.

The mechanism of action for this compound involves several key interactions:

- Enzyme Modulation : The tetrazole ring can form hydrogen bonds with amino acid residues in enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the specific target involved.

- Hydrophobic Interactions : The phenyl group can engage in hydrophobic interactions within protein structures, potentially influencing enzyme kinetics and receptor activation.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Table 1: In Vitro Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A study conducted by researchers demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The results highlighted its potential as a broad-spectrum antimicrobial agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's efficacy could be attributed to its ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways essential for microbial survival .

- Comparative Analysis : When compared to similar compounds such as 1-phenyl-1H-tetrazole and N-phenylacetamide, this compound demonstrated enhanced biological activity, particularly due to the unique combination of functional groups that facilitate stronger interactions with target proteins.

Q & A

Q. Key Data :

| Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | t-BuOH/H₂O | 6–8 h | 21–98% | |

| Phenylboronic acid | Solvent-free | 7 h | N/A |

Basic: How is the compound characterized after synthesis?

Q. Methodology :

- Spectroscopy :

- IR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and tetrazole ring (C–N, ~1300 cm⁻¹) stretches .

- NMR : Analyze ¹H/¹³C shifts for acetamide (–NH at δ 10.7–11.0 ppm) and tetrazole (triazole proton at δ 8.3–8.4 ppm) .

- Crystallography : Use SHELXL for refinement. Intramolecular N–H⋯O and O–H⋯O hydrogen bonds are critical for stability .

Example :

For compound 9c , ¹H NMR (DMSO-d₆) shows –NCH₂CO– at δ 5.40 ppm and triazole proton at δ 8.40 ppm .

Advanced: How can reaction conditions be optimized for higher yields?

Q. Methodology :

- Catalyst Screening : Compare Cu(OAc)₂ (room temperature) vs. phenylboronic acid (solvent-free, 393 K). Cu-catalyzed reactions favor milder conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance azide-alkyne cycloaddition kinetics but increase purification complexity .

- Temperature : Solvent-free syntheses at 393 K reduce reaction time (7 h) but require rigorous TLC monitoring to prevent decomposition .

Critical Consideration : Balance between reaction speed and byproduct formation. For example, phenylboronic acid reduces solvent use but may introduce boronate intermediates .

Advanced: How are crystallographic data contradictions resolved during structural analysis?

Q. Methodology :

- SHELX Refinement : Use SHELXL for high-resolution data to model disorder or twinning. For example, dihedral angles between naphthalene and phenyl rings vary (78.32°–84.70°), requiring iterative refinement .

- Hydrogen Bonding : Validate intramolecular N–H⋯O bonds (2.0–2.2 Å) and intermolecular O–H⋯O interactions (2.5 Å) to confirm packing motifs .

Case Study :

In N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide, SHELXL resolved two distinct conformers (A and B) with dihedral angles of 78.32° and 84.70°, respectively .

Advanced: What computational methods predict the compound’s bioactivity?

Q. Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses. For example, compound 9c (purple) showed optimal binding to α-glucosidase compared to acarbose (yellow) in a 3D docking model .

- Pharmacophore Modeling : Map tetrazole and acetamide groups as hydrogen bond donors/acceptors for target enzyme interactions .

Validation :

Compare docking scores (e.g., binding energy ≤ –8.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How does pH stability impact experimental design?

Q. Methodology :

- pH Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The tetrazole ring’s stability over a wide pH range (per 1H-tetrazole derivatives) allows use in biological assays without buffer restrictions .

- Application Note : Stability at physiological pH (7.4) supports in vitro cytotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.